2-Methoxy-6-methyl-4-phenyl-quinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-methyl-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-8-9-14-13(10-11)15(18-16(17-14)19-2)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUSRJSYXKDFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202930 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 2 Methoxy 6 Methyl 4 Phenyl Quinazoline and Analogues
Classical and Conventional Synthesis Approaches for the Quinazoline (B50416) Core
The construction of the bicyclic quinazoline skeleton is a well-explored area of heterocyclic chemistry. Several classical methods provide reliable access to this important scaffold.
The Niementowski quinazoline synthesis represents a traditional and widely used method for constructing the quinazolin-4-one ring system from anthranilic acids and amides. frontiersin.org These quinazolinones can then be chemically modified to obtain quinazolines. For instance, the reaction of anthranilic acid with formamide (B127407) under microwave irradiation using solid supports like acidic alumina (B75360) or montmorillonite (B579905) K-10 can efficiently produce quinazolin-4(3H)-ones. frontiersin.org A key intermediate for the target molecule would be a 6-methyl-4-oxo-quinazoline derivative, which can be synthesized from 5-methyl-anthranilic acid. This intermediate can then be further functionalized. For example, converting the 4-oxo group to a 4-chloro group, which is a better leaving group, allows for subsequent reactions like Suzuki coupling. frontiersin.org
Some green chemistry approaches have been developed for these cyclizations, utilizing deep eutectic solvents or microwave assistance to reduce reaction times and avoid hazardous solvents. tandfonline.com For example, the reaction of anthranilic acids with orthoesters and amines can be performed at elevated temperatures to yield quinazolinone derivatives. tandfonline.com
Table 1: Selected Cyclization Reactions Using Anthranilic Acid Derivatives
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Anthranilic acids + Formamide | Microwave, Montmorillonite K-10 | Quinazolin-4(3H)-ones | frontiersin.org |
| Anthranilic acids + Amides | Microwave, Organic Clay | Quinazolin-4(3H)-ones | ijarsct.co.in |
| Substituted anthranilic acids + Chloro-acyl chlorides | Acetic anhydride (B1165640), then Amines | Tricyclic 4(3H)-quinazolinones | nih.gov |
A more direct route to 4-phenylquinazolines involves the cyclization of 2-aminobenzophenones. This class of compounds already contains the required phenyl group at the prospective C4 position. A variety of reagents can be used to provide the remaining C2 and N3 atoms of the quinazoline ring.
For instance, the reaction of 2-aminobenzophenones with benzylamines, catalyzed by molecular iodine under an oxygen atmosphere, can yield 2-arylquinazolines. nih.gov A particularly relevant approach is the reaction between a 2-aminobenzophenone (B122507) and an appropriate nitrogen and carbon source. For example, using N-methylamines in the presence of an iodine catalyst and ammonium (B1175870) chloride can furnish the quinazoline ring. nih.gov To synthesize the target molecule, a 2-amino-5-methylbenzophenone would serve as the starting material.
Transition-metal-free methods have also been developed. For example, o-iodoxybenzoic acid (IBX) can mediate the tandem reaction of o-aminobenzylamine and aldehydes to form quinazolines. organic-chemistry.org
Table 2: Synthesis of Quinazolines from 2-Aminobenzophenone Precursors
| Precursor | Reagents | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminobenzophenones | Benzylamines | I2, O2, 130 °C | 2,4-Diarylquinazolines | nih.gov |
| 2-Aminobenzophenones | N-Methylamines, NH4Cl | Iodine, O2, DMSO, 120 °C | Substituted Quinazolines | nih.gov |
| 2-Aminobenzophenones | Benzaldehydes, NH4OAc | I2, EtOH, moderate temp. | Highly substituted quinazolines | nih.gov |
Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like quinazolines in a single step from three or more starting materials. nih.gov These reactions are prized for their atom economy and operational simplicity.
One notable example is the Ugi four-component reaction (Ugi-4CR), which can be adapted to produce quinazolinone scaffolds. nih.govacs.org For instance, a reaction involving o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia (B1221849) can generate intermediates that are then cyclized via palladium-catalyzed annulation to form polycyclic quinazolinones. nih.gov While not a direct route to the target molecule, this illustrates the power of MCRs in building the core structure.
More direct MCRs for quinazolines often involve the reaction of a 2-aminoaryl ketone (like 2-amino-5-methylbenzophenone), an aldehyde, and a nitrogen source such as ammonium acetate. nih.gov These one-pot syntheses can be catalyzed by various agents, including iodine or magnetic ionic liquids, often under mild or solvent-free conditions. nih.gov
Introduction and Functionalization of Substituents
The specific substituents of 2-Methoxy-6-methyl-4-phenyl-quinazoline can either be incorporated into the starting materials or introduced onto a pre-formed quinazoline core.
The phenyl group at the C4 position is a defining feature of the target molecule. If not already present in the starting material (as in the 2-aminobenzophenone route), it can be introduced using powerful cross-coupling reactions. The Suzuki-Miyaura coupling is a premier method for forming carbon-carbon bonds between aryl halides and arylboronic acids. nih.govlibretexts.org
In a typical sequence, a quinazolinone is first synthesized, for example, from 5-methylanthranilic acid. The 4-oxo group is then converted to a 4-chloro leaving group. This 4-chloro-6-methylquinazoline (B1584192) intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. nih.gov This reaction is catalyzed by a palladium complex, such as Pd(OAc)₂, in the presence of a base. nih.govnih.gov This strategy allows for the late-stage introduction of the phenyl group and is tolerant of a wide variety of functional groups on both coupling partners. nih.govnih.gov
Table 3: Example of Suzuki-Miyaura Coupling for C4-Arylation
| Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 4-Chloroquinazoline | Arylboronic acids | Pd(OAc)2, DMF | 4-Arylquinazolines | nih.gov |
| 7-Bromo-deoxyvasicinone | Arylboronic acids | Pd(OAc)2, Na2CO3, Acetone/water | 7-Aryl-deoxyvasicinone | nih.gov |
| 4-Amino-2-chloroquinazoline | Phenylboronic acid | Pd(dcpf)Cl2 | 4-Amino-2-phenylquinazoline | researchgate.net |
The methyl group at the C6 position is typically incorporated from the beginning of the synthesis by using a substituted precursor, such as 5-methylanthranilic acid or 2-amino-5-methylbenzophenone.
The introduction of the 2-methoxy group generally occurs on a pre-formed quinazoline ring. A common strategy involves the synthesis of a 2-chloro- or 2-thio-quinazoline intermediate. These groups are effective leaving groups that can be readily displaced by a methoxide (B1231860) nucleophile. For example, a 2-chloro-6-methyl-4-phenylquinazoline (B1348181) can be treated with sodium methoxide in a suitable solvent like methanol (B129727) or DMF to yield the final product, this compound. The reaction of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide provides a precedent for the S-methylation of a similar heterocyclic system, which can be a precursor to a methoxy (B1213986) group. nih.gov Studies on the methylation of quinazolin-4-thione also show that alkylation can occur at different positions depending on the conditions and the alkylating agent used. researchgate.net
Regioselective Functionalization Techniques
The precise placement of functional groups on the quinazoline scaffold is paramount in tailoring the molecule's properties. Regioselective functionalization allows for the specific introduction of substituents at desired positions, such as the 2-methoxy, 6-methyl, and 4-phenyl groups of the target compound.
A common strategy for achieving regioselectivity at the 4-position involves the nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline (B46505) precursors. mdpi.com This method has been widely documented for the synthesis of 2-chloro-4-aminoquinazolines by reacting 2,4-dichloroquinazolines with various amines. mdpi.com The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position, a principle that can be extended to the introduction of a phenyl group via reactions like the Suzuki coupling. mdpi.com
For the introduction of substituents at other positions, such as the 6-methyl group, the synthesis often starts with an appropriately substituted aniline, for instance, 4-methylaniline, which then undergoes cyclization to form the quinazoline core. mdpi.com
The synthesis of N-substituted 2-aminoquinazolin-4-ones demonstrates the challenges and possibilities of regioselectivity. The reaction of methyl anthranilates with N-arylcyanamides can yield either 3-arylquinazolin-4-ones or 2-(N-arylamino)quinazolin-4-ones depending on the reaction conditions, showcasing how catalyst and reaction parameters can direct the outcome. rsc.org For example, using p-TsOH in t-BuOH favors the 3-aryl isomer, while a two-step process with TMSCl followed by a Dimroth rearrangement in aqueous ethanolic sodium hydroxide (B78521) exclusively yields the 2-(N-arylamino) regioisomer. rsc.org
Advanced and Sustainable Synthetic Protocols
Green Chemistry Approaches (e.g., Solvent-Free Conditions, Bio-Based Catalysts)
Green chemistry principles are increasingly being applied to the synthesis of quinazoline derivatives to minimize hazardous waste and energy consumption. magnusconferences.com These approaches include the use of environmentally benign solvents like water, solvent-free reaction conditions, and the use of organocatalysts. nih.govsci-hub.catfrontiersin.org
One notable green method is a four-component procedure for preparing substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions. rsc.org This reaction involves the direct functionalization of the C-H bond ortho to the amino group in anilines. rsc.org Another example is the use of salicylic (B10762653) acid as an organocatalyst for the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen, which offers high atom economy. nih.gov
The use of water as a solvent has been explored in the iodine-catalyzed oxidative cyclization of isatoic anhydride with aldehydes to produce 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net Furthermore, solvent-free conditions have been successfully employed, for instance, in the microwave-assisted Niementowski reaction of anthranilic acid with formamide. frontiersin.org
| Green Chemistry Approach | Reactants | Catalyst/Conditions | Product | Key Features |
| Metal-Free Four-Component Synthesis | Anilines, Aromatic Aldehydes, Ammonium Iodide | Metal-free | Substituted Quinazolines | Direct C-H functionalization. rsc.org |
| Organocatalyzed Oxidation | o-Aminobenzylamines, Benzylamines | Salicylic acid, O₂ | 2-Arylquinazolines | Metal-free, high atom economy. nih.gov |
| Aqueous Synthesis | Isatoic Anhydride, Aldehydes, Amines | Iodine, Water | 2,3-Disubstituted Quinazolin-4(3H)-ones | Use of green solvent. researchgate.net |
| Solvent-Free Synthesis | Anthranilic Acid, Formamide | Microwave, Solvent-free | Quinazolinone Derivatives | Operational simplicity, simple work-up. frontiersin.org |
This table provides a summary of selected green chemistry approaches for the synthesis of quinazoline derivatives.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for accelerating the synthesis of quinazolines and quinazolinones. frontiersin.orgnih.gov This method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and lower energy consumption. researchgate.netfrontiersin.org
A variety of quinazoline syntheses have been adapted for microwave irradiation. For example, the aza-Wittig reaction of N-imidoyliminophosphorane with aldehydes under domestic microwave irradiation (300 W) for 3-4 minutes produces quinazolines in good yields. nih.gov Similarly, the Niementowski quinazoline synthesis, which typically requires high temperatures and long reaction times, can be efficiently carried out under solvent-free microwave conditions. frontiersin.org
Microwave heating has also been successfully combined with other green chemistry principles. For instance, a rapid and efficient microwave-assisted protocol for quinazoline synthesis has been developed using water as a solvent. sci-hub.catresearchgate.net The use of ionic liquids as catalysts under microwave irradiation further enhances the efficiency and sustainability of these synthetic routes. rsc.org
| Reaction Type | Reactants | Catalyst/Conditions | Reaction Time | Yield |
| Aza-Wittig Reaction | N-imidoyliminophosphorane, Aldehydes | Domestic MWI, 300 W | 3–4 min | Good |
| Niementowski Reaction | Anthranilic Acid, Formamide | MWI, Solvent-free | - | High Purity |
| Condensation | 2-(Aminoaryl)alkanone O-phenyl oxime, Aldehydes | emimPF₆, ZnCl₂, Toluene, MWI | - | 71–91% frontiersin.orgnih.gov |
| Iron-Catalyzed Cyclization | 2-halobenzoic acids, Amidines | Fe₂(acac)₃ or FeCl₃, Water/DMF, MWI | 30 min | Moderate to High sci-hub.cat |
This table summarizes various microwave-assisted synthetic methods for quinazoline derivatives, highlighting the reduced reaction times and high yields.
Catalyst Systems in Quinazoline Synthesis
A diverse array of catalyst systems has been developed to facilitate the synthesis of the quinazoline scaffold, offering improved efficiency, selectivity, and substrate scope. These can be broadly categorized into transition-metal catalysts and metal-free organocatalysts.
Transition-Metal Catalysts:
Copper (Cu): Copper catalysts, such as CuCl, CuBr, and CuO nanoparticles, are widely used. organic-chemistry.orgnih.gov They can catalyze one-pot tandem reactions, aerobic oxidative synthesis, and cascade reactions to form quinazolines from various starting materials like (2-aminophenyl)methanols and aldehydes. organic-chemistry.orgnih.gov
Iron (Fe): Iron catalysts, like FeCl₃ and FeBr₂, are attractive due to their low cost and low toxicity. sci-hub.catnih.gov They have been employed in C-N coupling reactions in aqueous media and for the synthesis of quinazolines from 2-aminobenzylamines and amines under aerobic conditions. sci-hub.catnih.gov
Cobalt (Co): Cobalt-based systems, including cyclopentadienylcobalt dicarbonyl and ZIF-67, have been used for [4+2] cycloadditions and cyclization reactions to produce quinazolines in moderate to excellent yields. nih.gov
Ruthenium (Ru): A commercially available Ru₃(CO)₁₂/Xantphos/t-BuOK system enables the dehydrogenative synthesis of 2-arylquinazolines from 2-aminoaryl methanols and benzonitriles. organic-chemistry.org
Nickel (Ni): Inexpensive and easy-to-prepare nickel catalysts have been used for the acceptorless dehydrogenative coupling of 2-aminobenzylamines with benzyl (B1604629) alcohols. organic-chemistry.org
Silver (Ag) and Iridium (Ir): Less common but effective, silver and iridium catalysts have been used in multicomponent reactions and hydrogen transfer strategies, respectively, for quinazoline synthesis. frontiersin.orgnih.gov
Metal-Free and Organocatalytic Systems: In line with the principles of green chemistry, metal-free catalytic systems have gained prominence. nih.govfrontiersin.org
Iodine (I₂): Molecular iodine can catalyze the benzylic sp³ C-H bond amination of 2-aminobenzaldehydes with benzylamines using oxygen as the oxidant under solvent-free conditions. organic-chemistry.org
Photoredox Organocatalysts: Visible light-mediated oxidative coupling using an organophotoredox catalyst allows for the rapid synthesis of multisubstituted quinazolines from amidines with low catalyst loading. organic-chemistry.org
Acid/Base Catalysts: Simple organic molecules like triethanolamine (B1662121) and dodecylbenzene (B1670861) sulfonic acid have been used as catalysts in multicomponent reactions to synthesize quinazolinone derivatives. frontiersin.org
| Catalyst System | Reactants | Reaction Type | Key Features |
| Copper (CuCl/DABCO/4-HO-TEMPO) | Aldehydes, 2-Aminobenzylamines | Aerobic Oxidative Synthesis | Uses O₂ as the terminal oxidant. organic-chemistry.org |
| Iron (FeCl₃/L-proline) | 2-Halobenzoic Acids, Amidines | C-N Coupling in Water | Green, rapid, and efficient method under microwave irradiation. sci-hub.cat |
| Cobalt (ZIF-67) | Benzylamines, 2-Aminobenzoketones | Cyclization | Heterogeneous catalyst that can be recycled. nih.gov |
| Ruthenium (Ru₃(CO)₁₂/Xantphos) | 2-Aminoaryl Methanols, Benzonitriles | Dehydrogenative Synthesis | High atom efficiency and broad substrate scope. organic-chemistry.org |
| Nickel | 2-Aminobenzylamine, Benzyl Alcohol | Acceptorless Dehydrogenative Coupling | Uses cheap and easy-to-prepare catalysts. organic-chemistry.org |
| Iodine (I₂) | 2-Aminobenzaldehydes, Benzylamines | Benzylic sp³ C-H Amination | Transition-metal-, additive-, and solvent-free. organic-chemistry.org |
| Organophotoredox Catalyst | Amidines | Visible Light-Mediated Oxidative Coupling | Metal-free, low catalyst loading. organic-chemistry.org |
This table presents a selection of catalyst systems for quinazoline synthesis, outlining their respective reactants, reaction types, and notable features.
Chemical Reactivity and Derivatization Studies of 2 Methoxy 6 Methyl 4 Phenyl Quinazoline
Reaction Pathways of the Quinazoline (B50416) Nucleus
The reactivity of the quinazoline ring system is influenced by the nitrogen atoms in the pyrimidine (B1678525) ring, which generally makes the ring electron-deficient and susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. Conversely, the benzene (B151609) ring can undergo electrophilic substitution.
General studies on quinazolines have shown that the pyrimidine ring can be susceptible to oxidation. For instance, oxidation of a parent quinazoline can lead to the formation of a quinazolinone. However, no specific studies detailing the oxidation of 2-Methoxy-6-methyl-4-phenyl-quinazoline, including potential transformations of the methoxy (B1213986) group under oxidative conditions, have been reported.
The reduction of the quinazoline ring system typically affects the pyrimidine portion. Catalytic hydrogenation or the use of reducing agents can lead to dihydro- or tetrahydroquinazoline (B156257) derivatives. The specific conditions and products for the reduction of this compound have not been documented.
The 2- and 4-positions of the quinazoline ring are activated towards nucleophilic substitution, especially when bearing a good leaving group. In the case of this compound, the methoxy group at the C-2 position could potentially be displaced by strong nucleophiles. Studies on other 2-methoxyquinazolines suggest that this transformation is feasible, though specific examples for the target compound are unavailable.
Functional Group Transformations and Side-Chain Modifications
The substituents on the quinazoline core, namely the methoxy, methyl, and phenyl groups, offer sites for further chemical modification.
The methoxy group at the C-2 position is a key site for derivatization. Acid-catalyzed hydrolysis could potentially convert the methoxy group to a hydroxyl group, yielding the corresponding quinazolinone. Furthermore, ether cleavage reactions could be employed to demethylate the compound, providing a handle for further functionalization. However, no published reports specifically describe these transformations for this compound.
The phenyl group at the C-4 position can be a target for electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, depending on the reaction conditions and the directing effects of the existing substituents. The linkage between the phenyl ring and the quinazoline nucleus is generally stable, and modifications would likely focus on the peripheral positions of the phenyl ring. Research on other 4-phenylquinazoline (B11897094) derivatives has shown that substitution on this phenyl ring can significantly influence the molecule's properties. nih.gov However, specific derivatization studies on the phenyl ring of this compound have not been found.
Alterations to the Methyl Group
The methyl group at the 6-position of the this compound core represents a key site for synthetic modification, enabling the introduction of diverse functionalities and the subsequent construction of more complex molecular architectures. While the quinazoline ring itself can undergo various reactions, the C6-methyl group offers a distinct handle for derivatization through several established chemical transformations, including oxidation, halogenation, and condensation reactions.
Oxidation: The benzylic nature of the 6-methyl group makes it susceptible to oxidation to afford either the corresponding carboxylic acid or aldehyde. The oxidation of methyl groups on aromatic rings is a well-established transformation in organic synthesis. For instance, the aerobic oxidation of substituted 8-methylquinolines, catalyzed by Palladium(II) complexes, has been shown to yield the corresponding 8-quinolylmethyl acetates, with the carboxylic acids as minor byproducts. researchgate.net Similar conditions, potentially employing stronger oxidizing agents like potassium permanganate (B83412) or chromic acid, could be adapted to oxidize the 6-methyl group of this compound to 2-methoxy-4-phenyl-quinazoline-6-carboxylic acid. Milder, more controlled oxidation conditions, perhaps using reagents like selenium dioxide or by employing a multi-step sequence involving initial halogenation followed by hydrolysis, could lead to the formation of 2-methoxy-4-phenyl-quinazoline-6-carbaldehyde. organic-chemistry.orgnih.gov The direct oxidation of substituted toluenes to carboxylic acids can also be achieved using molecular oxygen and catalytic hydrobromic acid under photoirradiation, a method that could potentially be applied to the target molecule. organic-chemistry.org
Halogenation: The introduction of a halogen atom, typically bromine or chlorine, onto the methyl group provides a versatile intermediate for further functionalization via nucleophilic substitution or cross-coupling reactions. Free-radical bromination, often initiated by N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO), is a common method for the side-chain halogenation of methylarenes. This approach would likely yield 6-(bromomethyl)-2-methoxy-4-phenyl-quinazoline. A similar strategy using N-chlorosuccinimide (NCS) could produce the corresponding 6-(chloromethyl) derivative. google.com The regioselectivity of such reactions on the quinazoline scaffold has been noted, with the bromination of 4-methylquinazoline (B149083) showing a preference for the C6 position due to the directing effects of the existing methyl group.
Mannich Reaction: The Mannich reaction offers a pathway to introduce aminomethyl functionalities. researchgate.netdatapdf.com While typically involving an acidic proton adjacent to a carbonyl group, variations of this reaction can be applied to activated methyl groups. mdpi.comnih.govorganic-chemistry.org For this compound, a potential Mannich-type reaction could involve condensation with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine, piperidine) in an acidic medium to yield the corresponding 6-(dialkylaminomethyl)-2-methoxy-4-phenyl-quinazoline derivative. This transformation introduces a basic nitrogen atom, which can significantly alter the physicochemical properties of the parent molecule.
Interactive Data Table: Potential Derivatization Reactions of the 6-Methyl Group
| Reaction Type | Reagents and Conditions | Potential Product |
| Oxidation to Carboxylic Acid | KMnO4 or CrO3; heat | 2-Methoxy-4-phenyl-quinazoline-6-carboxylic acid |
| Oxidation to Aldehyde | SeO2 or NBS followed by hydrolysis | 2-Methoxy-4-phenyl-quinazoline-6-carbaldehyde |
| Side-chain Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | 6-(Bromomethyl)-2-methoxy-4-phenyl-quinazoline |
| Side-chain Chlorination | N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) | 6-(Chloromethyl)-2-methoxy-4-phenyl-quinazoline |
| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine), Acid catalyst | 6-(Dimethylaminomethyl)-2-methoxy-4-phenyl-quinazoline |
Preparation of Hybrid and Conjugated Molecular Architectures
The functionalized derivatives of this compound, as described in the preceding section, serve as valuable precursors for the synthesis of hybrid and conjugated molecules. This strategy involves covalently linking the quinazoline core to other molecular entities, such as sugars, peptides, or other heterocyclic systems, to create novel compounds with potentially enhanced or modified biological activities. rsc.org
Sugar Conjugates: Glycoconjugation is a widely employed strategy in medicinal chemistry. mdpi.com Quinazoline-sugar hybrids can be synthesized by coupling a functionalized quinazoline with a suitable sugar moiety. ekb.egresearchgate.net For example, a 6-(bromomethyl)-2-methoxy-4-phenyl-quinazoline derivative could be reacted with a sugar containing a free hydroxyl group under Williamson ether synthesis conditions to form an ether linkage. Alternatively, a 2-methoxy-4-phenyl-quinazoline-6-carboxylic acid derivative could be coupled with an amino-sugar via amide bond formation. Another powerful technique is the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), where a 6-azidomethyl-quinazoline derivative could be reacted with a sugar bearing a terminal alkyne to form a stable triazole linker. mdpi.com
Peptide Conjugates: The conjugation of quinazolines to peptides can lead to molecules with improved targeting or altered pharmacokinetic profiles. datapdf.comresearchgate.netnih.gov The synthesis of such conjugates typically involves the formation of an amide bond between a carboxylic acid on one partner and an amine on the other. For instance, 2-methoxy-4-phenyl-quinazoline-6-carboxylic acid can be activated (e.g., with HATU or EDCI/HOBt) and then reacted with the N-terminus of a peptide or an amino acid side chain. researchgate.netnih.gov Conversely, a 6-(aminomethyl)-2-methoxy-4-phenyl-quinazoline derivative could be coupled to the C-terminus or a carboxylic acid-containing side chain of a peptide.
Hybrid Heterocyclic Systems: The molecular hybridization approach aims to combine the structural features of two or more different pharmacophores to create a single molecule with a unique activity profile. researchgate.netnih.gov The functionalized derivatives of this compound are ideal starting points for constructing such hybrids. The 6-(bromomethyl) derivative can be used to alkylate nitrogen or sulfur-containing heterocycles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, are also powerful tools for this purpose. mdpi.comnih.gov For example, a 6-bromo-2-methoxy-4-phenyl-quinazoline (which could be synthesized from the corresponding 6-amino derivative via a Sandmeyer reaction) could be coupled with a boronic acid or a terminal alkyne derivative of another heterocyclic system. This allows for the direct connection of the quinazoline core to a wide variety of other ring systems, such as pyrazoles, imidazoles, or other quinazolines. nih.gov
Interactive Data Table: Examples of Quinazoline-Based Hybrid and Conjugated Molecules
| Hybrid/Conjugate Type | Linking Strategy | Example Precursors | Resulting Linkage |
| Sugar Conjugate | Amide Bond Formation | 2-Methoxy-4-phenyl-quinazoline-6-carboxylic acid + Aminosugar | Amide (-CO-NH-) |
| Sugar Conjugate | Click Chemistry | 6-Azidomethyl-2-methoxy-4-phenyl-quinazoline + Alkyne-modified sugar | 1,2,3-Triazole |
| Peptide Conjugate | Amide Bond Formation | 2-Methoxy-4-phenyl-quinazoline-6-carboxylic acid + Peptide N-terminus | Amide (-CO-NH-) |
| Heterocyclic Hybrid | Suzuki Coupling | 6-Bromo-2-methoxy-4-phenyl-quinazoline + Heterocyclic boronic acid | Carbon-Carbon bond |
| Heterocyclic Hybrid | Sonogashira Coupling | 6-Bromo-2-methoxy-4-phenyl-quinazoline + Terminal alkyne of a heterocycle | Carbon-Carbon triple bond |
| Heterocyclic Hybrid | Nucleophilic Substitution | 6-(Bromomethyl)-2-methoxy-4-phenyl-quinazoline + N-H of a heterocycle | Carbon-Nitrogen bond |
Spectroscopic and Advanced Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR analysis would be used to identify all unique proton environments in the 2-Methoxy-6-methyl-4-phenyl-quinazoline molecule. The expected spectrum would show distinct signals for the aromatic protons on both the quinazoline (B50416) and phenyl rings, as well as sharp singlets for the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would be critical for assigning protons to their specific positions on the molecular framework. For instance, the coupling constants (J values) between adjacent aromatic protons would help determine the substitution pattern on the quinazoline core.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their nature (e.g., aliphatic, aromatic, attached to a heteroatom). The spectrum would be expected to show distinct peaks for the methyl and methoxy carbons in the aliphatic region (typically < 60 ppm) and a series of signals in the aromatic region (> 100 ppm) for the carbons of the quinazoline and phenyl rings. Quaternary carbons (those without attached protons) often show less intense signals.
Two-Dimensional NMR Techniques for Complex Structures
For unambiguous assignment, especially in complex aromatic systems, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular skeleton and confirm the precise placement of the phenyl, methyl, and methoxy groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula of this compound (C₁₆H₁₄N₂O) by measuring its mass to several decimal places. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule's mass. Analysis of the fragmentation peaks could help confirm the presence of key structural units, such as the loss of a methyl group (M-15) or a methoxy group (M-31).
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands including:
C-H stretching for the aromatic and methyl groups (typically around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively).
C=N and C=C stretching vibrations within the aromatic quinazoline and phenyl rings (in the 1650-1450 cm⁻¹ region).
C-O stretching for the methoxy group (typically a strong band around 1250-1050 cm⁻¹).
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
If a suitable single crystal of the compound could be grown, single-crystal X-ray crystallography would provide the definitive, unambiguous three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and torsional angles of the molecule. It would also reveal how the molecules pack together in the solid state, including any intermolecular interactions such as π-π stacking between the aromatic rings. This method offers the highest level of structural proof available.
Without published experimental data, a detailed analysis complete with data tables for this compound cannot be provided.
Structure Activity Relationship Sar and Molecular Design Principles
Positional Effects of Substituents on Quinazoline (B50416) Bioactivity
Influence of Methoxy (B1213986) Group at Position 2
The substitution at the 2-position of the quinazoline ring is a critical determinant of biological activity. mdpi.com In some series of compounds, the presence of aryl rings substituted with methoxy groups has been found to improve binding to biological targets like microtubules. mdpi.com For certain 2-substituted quinazolin-4(3H)-ones, a methoxy group is crucial for cytotoxic activity. For instance, the demethylation of a methoxy derivative to its corresponding hydroxy analog was found to cause a significant reduction in antiproliferative activity, highlighting the importance of the methoxy moiety. nih.gov While a methyl or thiol group at position 2 has been noted as essential for antimicrobial activity, the electronic influence of a methoxy group can also play a pivotal role in modulating the compound's interaction with its target.
Role of Methyl Group at Position 6
Table 1: Effect of Substituents at Position 6 on Quinazoline Bioactivity
| Substituent at Position 6 | Observed Biological Effect | Reference |
|---|---|---|
| Bromo | Improves anticancer effects. | nih.gov |
| Nitro | Leads to potent and selective ABCG2 inhibition. | nih.gov |
| Methyl | Showed activity against M. bovis BCG. | |
| Dioxygenated Groups (at 6 and 7) | Increased cytotoxic activity. | ekb.eg |
| Bulky Substituents | Increased potency of EGFR inhibition. | mdpi.com |
Impact of Phenyl Group at Position 4 and its Substitution Patterns
The 4-phenyl group is a common feature in many biologically active quinazolines, and its substitution pattern significantly influences potency. SAR studies on various 4-phenyl quinazoline analogs have demonstrated that the nature and position of substituents on the phenyl ring are crucial for anticancer activity.
For example, in a series of 6-bromo-2-thio-3,4-disubstituted quinazolinones, the substitution on the 3-phenyl ring played a key role in antiproliferative activity against MCF-7 and SW480 cancer cell lines. The presence of electron-donating groups, such as a methyl group, on the phenyl ring improved activity compared to electron-withdrawing groups. nih.gov Furthermore, the position of the methyl group was important, with the para-substituted analog demonstrating greater potency than the meta-substituted one. nih.gov Another study on 1-phenyl-1-(quinazolin-4-yl)ethanols found that substitutions like a 4-ethoxyphenyl or a 4-methylthiophenyl group resulted in antiproliferative activity comparable to the unsubstituted phenyl analog. nih.gov
Table 2: Antiproliferative Activity of 4-Phenyl-Substituted Quinazoline Derivatives
| Compound | Substitution on Phenyl Ring (at position 3) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 | Reference |
|---|---|---|---|---|
| 8c | Unsubstituted | 66.45 ± 4.45 | 81.45 ± 4.74 | nih.gov |
| 8d | 3-Methyl | 59.15 ± 5.73 | 72.45 ± 2.90 | nih.gov |
| 8e | 4-Methyl | 35.14 ± 6.87 | 63.15 ± 1.63 | nih.gov |
| 8f | 4-Bromo | >100 | >100 | nih.gov |
| 8g | 4-Chloro | >100 | >100 | nih.gov |
Pharmacophore Elucidation and Optimization
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For quinazoline derivatives, pharmacophore models often include a hydrogen bond acceptor (typically the N-1 or N-3 nitrogen), a hydrophobic aromatic region (the fused benzene (B151609) ring), and various donor/acceptor or hydrophobic features contributed by the substituents. mdpi.comresearchgate.net
For 2-Methoxy-6-methyl-4-phenyl-quinazoline, a hypothetical pharmacophore would include:
Hydrogen Bond Acceptor: The N-1 and/or N-3 atoms of the pyrimidine (B1678525) ring. mdpi.com
Hydrophobic/Aromatic Regions: The core quinazoline ring system and the 4-phenyl group provide essential hydrophobic and aromatic interactions with the target protein's binding pocket.
Additional Features from Substituents:
The 2-methoxy group can act as a hydrogen bond acceptor and its lipophilicity can influence binding.
The 6-methyl group contributes to the hydrophobic character of the molecule.
The 4-phenyl group is a key hydrophobic feature, and as shown by SAR, its own substitutions can further refine interactions. nih.gov
Optimization of lead compounds often involves modifying these pharmacophoric features to enhance potency and selectivity. researchgate.net
Principles of Molecular Hybridization and Bi-Pharmacophoric Design
Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. nih.govnih.gov The goal is to create a hybrid compound with improved affinity and efficacy, the ability to interact with multiple targets, or a synergistic effect that can overcome issues like drug resistance. nih.govresearchgate.net The quinazoline scaffold is a popular component in the design of such hybrid molecules due to its proven and diverse biological activities. researchgate.netnih.gov
Several examples of quinazoline-based hybrids have been developed:
Quinazoline-Triazole Hybrids: The triazole moiety, known for its own range of biological activities, has been combined with the quinazoline scaffold to create potent anticancer agents. researchgate.net
Quinazoline-Indolinone Hybrids: The fusion of quinazolinone and indolin-2-one pharmacophores has led to the development of novel compounds with significant anti-proliferative activity. nih.gov
Quinazoline-Schiff Base Hybrids: Linking quinazolinone to other scaffolds via a Schiff base has been explored to create inhibitors for targets like phosphodiesterase-4 (PDE-4). nih.gov
This bi-pharmacophoric approach allows medicinal chemists to design multi-functional molecules, potentially leading to combination therapies within a single chemical entity. nih.gov
Stereochemical Considerations in Biological Activity
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. For quinazoline derivatives, including structures analogous to this compound, the specific spatial orientation of substituents can dictate the molecule's ability to interact with its biological target, influencing both potency and selectivity. While specific stereochemical studies on this compound are not extensively documented in publicly available research, the principles of stereoisomerism observed in related quinazoline analogs provide a crucial framework for understanding its potential pharmacological behavior.
A key aspect of stereochemistry in drug action is the concept of chirality, where a molecule and its mirror image are non-superimposable. These mirror images are known as enantiomers. In a biological system, which is itself chiral (composed of chiral entities like amino acids and sugars), enantiomers can exhibit significantly different pharmacological and toxicological profiles. This is because the interaction between a drug and its receptor is often likened to a key fitting into a lock, where a precise three-dimensional fit is required for optimal binding and subsequent biological response.
For instance, in a study of 1-phenyl-1-(quinazolin-4-yl)ethanol derivatives, which share a 4-phenyl-quinazoline core structure, the separation of enantiomers revealed a clear difference in their biological effects. The (+)-enantiomer of one such derivative demonstrated significantly stronger antiproliferative activity against human lung cancer cell lines compared to its (–)-enantiomer nih.gov. This highlights that the specific spatial arrangement of the hydroxyl and methyl groups relative to the quinazoline and phenyl rings is a critical determinant of its cytotoxic efficacy. Although the absolute configurations were not determined in this particular study, the differential activity underscores the importance of chirality in this class of compounds nih.gov.
Another important stereochemical phenomenon relevant to 4-phenyl-quinazoline derivatives is atropisomerism. This is a type of axial chirality that arises from restricted rotation around a single bond, in this case, the bond connecting the phenyl group at the 4-position to the quinazoline ring. If the substituents on the phenyl group and the quinazoline ring are sufficiently bulky, rotation around this N-Caryl bond can be hindered to the extent that stable, separable atropisomers (which are enantiomers or diastereomers) can be isolated.
Research on atropisomeric quinazolin-4-one derivatives has shown that biological activity can be confined to a single atropisomer. For example, in a series of potent and selective antagonists for the AMPA receptor, the separation of atropisomers of a quinazolin-4-one derivative led to the identification of (+)-38 (CP-465,022) as the highly active compound, with an IC50 of 36 nM nih.gov. This demonstrates that the specific, fixed spatial orientation of the N-aryl group relative to the quinazoline core is essential for high-affinity binding to the receptor nih.gov.
Furthermore, the subtlety of stereochemical influence is underscored by the observation of isotopic atropisomerism in quinazoline-4-thione derivatives. In these molecules, chirality was induced by the isotopic difference between hydrogen (H) and deuterium (B1214612) (D) at an ortho position on the N-aryl ring eurekalert.org. The resulting diastereomers, based on this isotopic difference and a separate chiral center, could be distinguished, indicating that even minor changes in atomic composition can lead to distinct stereoisomers eurekalert.orgresearchgate.net.
While direct experimental data on the stereoisomers of this compound is not available, the presence of the 4-phenyl group suggests the potential for atropisomerism, especially if additional bulky substituents were to be introduced. Moreover, if any of the substituents were to create a chiral center, the resulting enantiomers or diastereomers would be expected to exhibit differential biological activity, consistent with the findings for other chiral quinazoline derivatives. Therefore, the stereochemical configuration should be considered a critical factor in the design and development of biologically active analogs of this compound.
Data Table: Antiproliferative Activity of 1-Phenyl-1-(quinazolin-4-yl)ethanol Enantiomers against A549 Human Lung Cancer Cells
| Compound | Enantiomer | IC50 (µM) nih.gov |
| 1a | (+)-1a | < 0.27 |
| 1a | (-)-1a | > 0.27 |
This table illustrates the differential biological activity between the enantiomers of a 4-phenyl-quinazoline derivative, highlighting the importance of stereochemistry. The (+)-enantiomer shows greater potency.
Mechanistic Investigations of Biological Activities of 2 Methoxy 6 Methyl 4 Phenyl Quinazoline
Interaction with Molecular Targets and Signaling Pathways
Kinase Inhibition Mechanisms (e.g., EGFR, Cdk4, RET-tyrosine kinase)
The quinazoline (B50416) scaffold is a well-established pharmacophore for the development of kinase inhibitors. Numerous quinazoline derivatives have been identified as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 4 (Cdk4), and RET-tyrosine kinase, which are crucial regulators of cell proliferation, differentiation, and survival. The general mechanism of action for many quinazoline-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways.
However, specific mechanistic studies detailing the interaction of 2-Methoxy-6-methyl-4-phenyl-quinazoline with EGFR, Cdk4, or RET-tyrosine kinase are not extensively available in the current body of scientific literature. While research on structurally related compounds, such as 6,7-dimethoxy-2-methyl-4-substituted quinazolines, has demonstrated EGFR inhibitory activity, direct evidence and detailed mechanistic insights for this compound are yet to be reported.
Enzyme and Receptor Binding Modalities
The biological effects of small molecules are intrinsically linked to their binding affinities and modalities with various enzymes and receptors. For the quinazoline class of compounds, interactions with a wide array of molecular targets have been reported, leading to their development as anticancer, anti-inflammatory, and antimicrobial agents.
Currently, there is a lack of specific research data elucidating the comprehensive enzyme and receptor binding profile of This compound . Detailed studies on its binding kinetics, affinity constants (Kd), and specific molecular interactions with a broad panel of enzymes and receptors are required to fully understand its pharmacological potential.
Inhibition of Tubulin Polymerization
Tubulin, the protein subunit of microtubules, is a critical target for anticancer drug development. The dynamic process of tubulin polymerization and depolymerization is essential for cell division, and its disruption can lead to cell cycle arrest and apoptosis. Several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin.
Research has indicated that substitution at the 2-position of the quinazoline ring can significantly influence the tubulin polymerization inhibitory activity. A study on 1-phenyl-1-(quinazolin-4-yl)ethanols found that a 2-methoxy substituted derivative exhibited strong antiproliferative activity, which was attributed to the inhibition of tubulin polymerization via binding to the colchicine site. This suggests a potential mechanism for structurally related compounds.
Table 1: Antiproliferative Activity of 2-Substituted 1-Phenyl-1-(quinazolin-4-yl)ethanols against A549 Cells This table is based on data for structurally related compounds and is for illustrative purposes, as direct data for this compound is not available.
| Compound (Substituent at 2-position) | IC50 (µM) |
|---|---|
| 2-Methyl | Potent |
| 2-Chloro | Highly Potent (0.027) |
| 2-Methoxy | Potent |
Modulation of Cellular Apoptosis Pathways (e.g., via TRAP1)
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Tumor necrosis factor receptor-associated protein 1 (TRAP1) is a mitochondrial chaperone protein that has been implicated in the regulation of apoptosis, particularly under hypoxic conditions.
At present, there are no specific studies in the available scientific literature that investigate the interaction between This compound and TRAP1 or its role in the modulation of TRAP1-mediated apoptosis pathways.
Dihydrofolate Reductase Inhibition and Cellular Phosphorylation
Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of purines and pyrimidines, which are essential for DNA replication. Consequently, DHFR is a well-established target for anticancer drugs. The quinazoline scaffold has been utilized to design DHFR inhibitors.
However, specific data on the inhibitory activity of This compound against DHFR is not currently available. Furthermore, while cellular phosphorylation is a broad and critical process in cell signaling, detailed investigations into how this specific compound modulates global or specific cellular phosphorylation events have not been reported.
BET Bromodomain Inhibition
The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are epigenetic readers that play a critical role in the regulation of gene transcription. Inhibition of BET bromodomains has emerged as a promising therapeutic strategy for cancer and inflammatory diseases. The quinazoline scaffold has been identified as a viable starting point for the development of BET inhibitors. For instance, research has described the optimization of quinazoline-based compounds as potent BET inhibitors. Additionally, 4-hydroxyquinazoline (B93491) derivatives have been discovered as dual inhibitors of BET and PARP1.
Despite these advances with related structures, there is currently no direct evidence or specific research demonstrating that This compound functions as a BET bromodomain inhibitor.
Mechanistic Basis for Anti-proliferative Effects
Quinazoline derivatives have been extensively investigated as anti-cancer agents due to their ability to modulate key cellular signaling pathways that are often dysregulated in cancer. mdpi.comnih.gov The anti-proliferative effects of this scaffold are generally attributed to several core mechanisms, including the inhibition of critical enzymes, induction of programmed cell death (apoptosis), and disruption of the cellular division machinery.
Kinase Inhibition: A primary mechanism by which quinazoline-based compounds exert their anti-proliferative effects is through the inhibition of protein kinases. nih.gov These enzymes are pivotal in signal transduction pathways that control cell growth, differentiation, and survival. nih.gov Aberrant kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. nih.gov Derivatives of the quinazoline family have been identified as potent inhibitors of various tyrosine kinases, which can disrupt the signaling cascades that drive tumor growth. mdpi.com For instance, certain quinazolin-4(3H)-one derivatives have demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR), all of which are crucial for cell cycle progression and are often overexpressed in tumors. nih.gov
Induction of Apoptosis: Beyond enzyme inhibition, quinazoline compounds are known to induce apoptosis in cancer cells. mdpi.comnih.gov This programmed cell death is a critical process for eliminating malignant cells. mdpi.com Mechanistic studies on quinazoline Schiff bases have revealed their ability to trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov This can involve the perturbation of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.gov This event subsequently activates a cascade of caspases, such as caspase-9 (initiator) and caspases-3/7 (executioner), which orchestrate the dismantling of the cell. nih.gov Furthermore, some derivatives can promote the extrinsic pathway by inhibiting the translocation of NF-κB, a transcription factor that regulates the expression of anti-apoptotic genes. nih.gov
Inhibition of Tubulin Polymerization: The cytoskeleton, particularly the microtubules formed by the polymerization of tubulin, is essential for mitosis and cell division. nih.gov Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Several 2-styrylquinazolin-4(3H)-ones and other 2-aryl-substituted quinazolines have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent cell death. mdpi.comnih.gov
Table 1: Research Findings on the Anti-proliferative Mechanisms of Quinazoline Derivatives
| Derivative Class | Mechanism of Action | Model System | Key Findings | Reference |
|---|---|---|---|---|
| 2-Substituted Quinazolines | Kinase Inhibition | Panel of 109 kinases | Screened for potency and selectivity against a broad panel of kinases. | mdpi.com |
| Quinazoline Schiff Bases | Induction of Apoptosis | MCF-7 breast cancer cells | Induced apoptosis via mitochondrial pathway, ROS formation, and activation of caspases-3/7, -8, and -9. | nih.gov |
| 2-Styrylquinazolin-4(3H)-ones | Tubulin Polymerization Inhibition | Cancer cell lines | Active against certain cancer types by inhibiting tubulin polymerization. | nih.gov |
| Quinazolin-4(3H)-one derivatives | Tyrosine Kinase Inhibition | MCF7 and A2780 cell lines | Showed potent cytotoxicity and inhibitory activity against CDK2, HER2, and EGFR. | nih.gov |
Mechanistic Basis for Anti-inflammatory and Antimicrobial Activities
The quinazoline core is also associated with significant anti-inflammatory and antimicrobial properties, indicating its versatility as a pharmacophore. researchgate.netresearchgate.netnih.gov
Anti-inflammatory Mechanisms: The anti-inflammatory effects of quinazoline derivatives are often linked to their ability to modulate the synthesis of inflammatory mediators. The carrageenan-induced paw edema model, a standard for screening anti-inflammatory agents, suggests that these compounds may act by inhibiting the release of histamine, serotonin, or prostaglandins (B1171923). iosrjournals.org The inhibition of prostaglandin (B15479496) synthesis is a key mechanism, and some quinazolinone derivatives conjugated with ibuprofen (B1674241) have been developed as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Antimicrobial Mechanisms: The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents with new mechanisms of action. nih.gov Quinazoline derivatives have shown promise in this area, exhibiting both antibacterial and antifungal activities. nih.govbiomedpharmajournal.org One of the more recently elucidated mechanisms for their antibacterial action is the inhibition of DNA gyrase B (GyrB). nih.gov GyrB is a subunit of a bacterial enzyme essential for DNA replication, and it represents a promising target that is distinct from those of many currently used antibiotics. nih.gov The discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as GyrB inhibitors highlights a potential avenue for developing new antibacterial drugs against resistant strains like MRSA. nih.gov Beyond this specific target, various quinazoline derivatives have demonstrated broad-spectrum antimicrobial activity, though their precise mechanisms are not always fully characterized. nih.govbiomedpharmajournal.org The substituents on the quinazoline ring play a significant role in determining the spectrum and potency of their antimicrobial effects. nih.gov
Table 2: Research Findings on the Anti-inflammatory and Antimicrobial Mechanisms of Quinazoline Derivatives
| Derivative Class | Activity | Mechanism of Action | Model System | Key Findings | Reference |
|---|---|---|---|---|---|
| 4(3H)-Quinazolinones | Anti-inflammatory | Inhibition of histamine, serotonin, or prostaglandin synthesis | Carrageenan-induced rat paw edema | Significantly reduced paw edema, suggesting inhibition of inflammatory mediators. | iosrjournals.org |
| Quinazolinones conjugated with ibuprofen | Anti-inflammatory | Selective COX-2 inhibition | In vitro COX inhibition assays | Showed high selectivity for COX-2 over COX-1. | nih.gov |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | Antibacterial | DNA gyrase B inhibition | S. aureus GyrB inhibition assay | Potent inhibition of GyrB and activity against MRSA strains. | nih.gov |
| 2,3,6-Trisubstituted Quinazolin-4-ones | Antimicrobial | Not specified | Gram-positive and Gram-negative bacteria, and fungi | Exhibited significant antibacterial and antifungal activity. | biomedpharmajournal.org |
| 2-(chloromethyl)-3-(...)-quinazoline-4(3H)-ones | Antibacterial | Not specified | Gram-positive bacteria | Methoxy (B1213986) and methyl substitutions on the phenyl ring were favorable for activity. | nih.gov |
Computational and Theoretical Studies on 2 Methoxy 6 Methyl 4 Phenyl Quinazoline
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design to understand how a ligand, such as a quinazoline (B50416) derivative, might interact with a protein target.
Molecular docking simulations are crucial for predicting the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), of a ligand to a protein's active site. ekb.eg For the quinazoline class of compounds, these studies have been instrumental in identifying potential inhibitors for various enzymes, including those implicated in cancer.
For instance, studies on various quinazoline-4(3H)-one analogs as inhibitors of the Epidermal Growth Factor Receptor (EGFR) have shown that these compounds can achieve high binding affinities. nih.gov Docking scores for a series of these analogs ranged from -163.729 to -169.796, which were superior to the standard drug Gefitinib (-127.495). nih.gov Similarly, docking of newly synthesized quinazolin-2,4-dione derivatives against the main protease (Mpro) of SARS-CoV-2 revealed binding energies between -7.9 and -9.6 kcal/mol. ekb.eg These values indicate strong and stable interactions within the target's binding pocket. The mode of interaction often involves the quinazoline core acting as a scaffold, with its substituents forming specific hydrogen bonds and hydrophobic interactions with the protein. nih.gov
Table 1: Representative Binding Affinities of Quinazoline Derivatives from Docking Studies
| Compound Class | Protein Target | Binding Affinity / Docking Score | Reference |
|---|---|---|---|
| Quinazolin-2,4-dione analogs | SARS-CoV-2 Mpro | -7.9 to -9.6 kcal/mol | ekb.eg |
| 6-Bromo-quinazoline-4(3H)-one derivatives | EGFR | -5.3 to -6.7 kcal/mol | nih.govresearchgate.net |
| Quinazoline-4(3H)-one analogs | EGFR | -163.729 to -169.796 (score) | nih.gov |
A critical outcome of molecular docking is the identification of key amino acid residues that are essential for ligand binding. For quinazoline derivatives targeting EGFR, interactions with residues like Met769 are consistently observed. semanticscholar.org This residue often forms a crucial hydrogen bond with an amine group on the quinazoline ring, anchoring the inhibitor in the active site. semanticscholar.org Other interactions, such as π-π stacking and hydrophobic contacts, with surrounding residues further stabilize the ligand-protein complex. nih.gov The design of novel quinazoline derivatives often focuses on optimizing these interactions to enhance potency and selectivity. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, typically on the nanosecond scale. nih.govnih.gov These simulations are used to assess the conformational stability of the docked pose and the persistence of key interactions. researchgate.netsemanticscholar.orgnih.gov
For various quinazoline inhibitors, MD simulations have been performed for durations ranging from 20 to 100 nanoseconds. researchgate.netsemanticscholar.orgnih.gov Analysis of the simulation trajectory, often by calculating the root-mean-square deviation (RMSD), can confirm the stability of the complex. researchgate.net Studies on quinazoline-2,4,6-triamine derivatives as EGFR inhibitors showed that the system reached equilibrium and remained stable throughout a 100 ns simulation. semanticscholar.org These simulations confirmed that hydrogen bonds identified in docking, such as with Met769, were maintained with high occupancy throughout the simulation, validating the binding mode. semanticscholar.org
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. scispace.comsemanticscholar.org These methods can calculate molecular orbitals, electrostatic potential, and various reactivity descriptors. For several quinazoline derivatives, DFT calculations have been performed using the B3LYP functional with basis sets like 6-31G* or 6-311G(d,p). researchgate.netscispace.comsemanticscholar.orgacs.org
These studies yield valuable information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO (Egap) is a key indicator of chemical reactivity and stability. semanticscholar.org For example, a DFT analysis of 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one showed it was thermodynamically more stable than related analogs. nih.govresearchgate.net Such calculations help in understanding the intrinsic properties of the molecule that contribute to its biological activity. semanticscholar.org
Table 2: Sample Quantum Chemical Descriptors for a Quinazoline Derivative
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (Egap) | Difference between LUMO and HOMO energies | Relates to chemical reactivity and stability. semanticscholar.org |
| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | Influences bond polarity and reactivity. semanticscholar.org |
| Hardness (η) | Resistance to change in electron distribution | Relates to the stability of the molecule. semanticscholar.org |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to search large chemical databases in a process called virtual screening, aiming to discover novel compounds with potential activity. nih.govderpharmachemica.com
The quinazoline scaffold is a common feature in many pharmacophore models for enzyme inhibitors, such as those for EGFR. derpharmachemica.com Virtual screening campaigns based on such models have successfully identified novel quinazoline-containing hits from databases like ZINC15. nih.gov This approach accelerates the discovery of new lead compounds by computationally filtering vast numbers of molecules to select a manageable subset for further experimental testing. nih.govderpharmachemica.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For quinazoline derivatives, 2D and 3D-QSAR models have been developed to predict their anticancer activity. nih.govnih.govbiointerfaceresearch.com
These models are built using a "training set" of compounds with known activities and are then validated using a "test set." nih.gov Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²) are used to assess the model's robustness and predictive power. nih.gov For a series of quinazoline-4(3H)-one analogs, a 3D-QSAR model showed good statistical significance (Q² = 0.599, R² = 0.895), enabling the design of new compounds with potentially enhanced activity. nih.gov These models provide valuable insights into which structural features are positively or negatively correlated with the desired biological effect. nih.gov
Advanced Research Applications and Future Perspectives for 2 Methoxy 6 Methyl 4 Phenyl Quinazoline
Utility as a Chemical Probe in Biological Systems
The inherent biological activity and structural characteristics of quinazoline (B50416) derivatives make them suitable candidates for development as chemical probes. These tools are essential for exploring complex biological systems, elucidating protein function, and validating new drug targets. By modifying the quinazoline scaffold, researchers can create molecules that interact with specific biological targets with high affinity and selectivity. nih.gov
One approach involves attaching a stable radical moiety, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), to the quinazoline core. nih.gov This creates a spin-labeled probe that can be detected using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov Such probes have been synthesized and evaluated for their ability to enter cells and interact with their intended targets, like the Epidermal Growth Factor Receptor (EGFR). nih.gov The successful detection of these TEMPO-bearing quinazolines inside A431 cells confirmed their utility as bio-probes to study drug-target engagement in a cellular context. nih.gov This dual-functionality, combining therapeutic action with a biophysical tag, offers a powerful method for mechanistic studies and drug development. nih.gov
Design and Development of Next-Generation Therapeutic Agents
The quinazoline framework is a cornerstone in the design of modern therapeutic agents, particularly in oncology. mdpi.com Several FDA-approved drugs for cancer therapy are based on this scaffold. mdpi.com The core strategy involves the synthesis of novel derivatives by introducing various substituents at the 2, 4, and 6-positions of the quinazoline ring to optimize their biological activity. researchgate.netmdpi.com
Research groups have synthesized extensive libraries of quinazoline derivatives and evaluated their cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.netresearchgate.net For example, a series of novel quinazoline derivatives was designed and synthesized, with most compounds demonstrating low micromolar cytotoxicity towards gastric (MGC-803), breast (MCF-7), and lung (PC-9, A549, H1975) cancer cell lines. mdpi.com The structure-activity relationship (SAR) studies reveal that substitutions at the C-2, C-4, and C-6 positions are critical for influencing biological potency. nih.govresearchgate.net For instance, attaching an anilino group at the C-4 position is a common feature for tubulin polymerization inhibitors, while substitutions at the C-6 position can enhance activity. nih.gov
The development process often starts with a known active compound or a privileged scaffold, followed by chemical modifications to improve efficacy and overcome limitations like drug resistance. mdpi.com This has led to the discovery of potent compounds, such as a derivative that showed nanomolar inhibitory activity against MGC-803 gastric cancer cells, proving to be significantly more selective for cancer cells over normal cells. mdpi.com Further preclinical evaluation of such lead compounds has demonstrated their ability to inhibit cancer cell migration, induce cell cycle arrest, and trigger apoptosis. mdpi.com
| Compound Class | Key Structural Features | Target/Activity | Reference |
|---|---|---|---|
| Anilinoquinazolines | Anilino group at C4; substitutions on the anilino ring | Potent RET kinase inhibitors | nih.gov |
| 2-Phenylquinazolin-4(3H)-one derivatives | Various amino groups at C4 of 2-phenylquinazoline | Antitumor activity against MGC-803, MCF-7, PC-9, etc. | mdpi.com |
| Quinazoline-2,4,6-triamines | Nitrobenzoyl substituents at C6 | Cytotoxic against HCT-15, SKOV-3, MDA-MB-231 | researchgate.net |
| 2,4,6-Trisubstituted quinazolines | Various substitutions at C2, C4, and C6 | Antiproliferative against Eca-109, A549, PC-3, MGC-803 | researchgate.net |
Strategies for Enhancing Potency and Selectivity Based on Mechanistic Understanding
A key challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects and associated toxicities. nih.gov For instance, many multi-kinase inhibitors that target the REarranged during Transfection (RET) proto-oncogene also inhibit the KDR kinase, leading to dose-limiting side effects. nih.gov Structure-based drug design is a powerful strategy to enhance both potency and selectivity. nih.gov
Starting with a known inhibitor scaffold, such as anilinoquinazoline, researchers focus on modifying specific regions of the molecule that interact with the target protein. nih.gov A detailed mechanistic understanding, often aided by X-ray crystallography, reveals how the inhibitor binds to the kinase's ATP pocket. nih.gov It was discovered that introducing a phenolic moiety into anilinoquinazolines enhanced potency against RET but also led to high metabolic clearance. nih.gov To address this, flanking substituents were introduced adjacent to the phenol (B47542) group. nih.gov This modification not only improved metabolic stability but also unexpectedly imparted a significant gain in selectivity against KDR. nih.gov Crystallographic studies revealed that these flanking groups exploit differences in the gatekeeper pocket of the kinases, allowing for selective binding to RET over KDR. nih.gov
Structure-activity relationship (SAR) studies provide general rules for enhancing potency. For example, in some series, electron-releasing groups at the C-5 and/or C-6 positions of the quinazoline ring enhance activity, while small lipophilic groups at the C-2 position can also increase potency. nih.gov Similarly, for quinazolinone-based sulphonamide derivatives, the presence of a methoxy (B1213986) group at the 8-position was found to enhance cytotoxic activity. nih.gov
Exploration of Novel Biological Targets
While the quinazoline scaffold is well-known for its role in developing inhibitors for receptor tyrosine kinases (RTKs) like EGFR, ongoing research continues to uncover novel biological targets for its derivatives. mdpi.comnih.gov This expands the potential therapeutic applications of this versatile chemical class beyond its established roles. nih.gov The broad spectrum of reported biological activities—including antimicrobial, anti-inflammatory, and antiviral—suggests that quinazoline-based compounds can interact with a wide array of biological macromolecules. researchgate.netmdpi.com
Recent studies have identified potent antitumor activity in novel quinazoline derivatives that induce apoptosis through mechanisms involving the regulation of Bcl-2 family proteins (Bcl-2, Mcl-1, Bax) and PARP cleavage. mdpi.com In one study, a lead compound from a newly synthesized series significantly inhibited tumor growth in vivo, suggesting its potential for further development. mdpi.com Other research has explored quinazoline derivatives as inhibitors of enzymes involved in neurodegenerative diseases, such as β-secretase (BACE-1) and cholinesterases in the context of Alzheimer's disease. nih.gov Furthermore, quinazoline derivatives have been investigated as P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance in cancer. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Methoxy-6-methyl-4-phenyl-quinazoline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclization or functionalization of quinazoline precursors. For example, analogous compounds like ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate are synthesized via reflux with 6M HCl (90% yield) or base-mediated reactions (NaOH/EtOH, 95% yield) . Optimizing solvent choice (e.g., dichloromethane), temperature (reflux vs. RT), and catalyst (triethylamine) can enhance efficiency. Post-synthesis purification via recrystallization or chromatography ensures high purity.
Q. How can the methoxy group in quinazoline derivatives be selectively modified for further functionalization?
- Methodological Answer : The methoxy group at position 6 can undergo demethylation (e.g., using BBr₃) or oxidation to introduce reactive sites. For example, sodium sulfide reduction has been used to convert nitro to amine groups in related quinazolines, enabling downstream amide coupling or cyclization . Protecting group strategies (e.g., silyl ethers) may prevent unintended side reactions during multi-step syntheses.
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography, facilitated by programs like SHELXL , resolves 3D structure and intermolecular interactions. For example, ferrocenyl-substituted quinazolines have been structurally validated via diffraction analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer : SAR studies require systematic variation of substituents (e.g., methyl, methoxy, phenyl groups) and in vitro bioassays. For instance, anti-inflammatory quinazolines were evaluated by modifying substituents at positions 2, 4, and 6, followed by testing COX-2 inhibition . Computational docking (e.g., AutoDock) can predict target binding, while in vivo models validate therapeutic efficacy and toxicity.
Q. What analytical methods are suitable for quantifying this compound in metabolomic or pharmacokinetic studies?
- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with Multiple Reaction Monitoring (MRM) offers high sensitivity for detecting the compound in biological matrices. The NIH Metabolomics Workbench lists protocols for similar heterocycles, emphasizing sample preparation (protein precipitation, SPE extraction) and isotopic labeling (e.g., ¹³C/²H) for accurate quantification .
Q. How can computational chemistry predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, redox-active ferrocenyl derivatives were analyzed using DFT to assign electrochemical behavior . Molecular dynamics simulations (e.g., GROMACS) can further study solvent interactions and stability.
Data Contradictions and Validation
- Synthesis Yields : reports 90–95% yields for analogous reactions, but scalability may require solvent optimization (e.g., switching from dichloromethane to THF) to maintain efficiency .
- Biological Activity : While highlights anti-inflammatory potential, conflicting results may arise from substituent stereochemistry or assay conditions. Cross-validation with orthogonal assays (e.g., ELISA, Western blot) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
